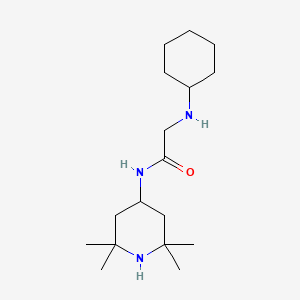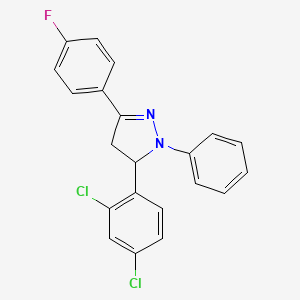
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide (CYC10669) is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. It belongs to the class of piperidine derivatives and has been shown to possess unique biochemical and physiological properties. In
作用机制
The mechanism of action of N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide is not fully understood, but it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDAC activity by N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of genes that are involved in these processes. Additionally, N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain behavior in animal models.
实验室实验的优点和局限性
One advantage of using N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other HDAC inhibitors. However, one limitation of using N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide is its limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.
未来方向
There are several future directions for research on N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide. One potential avenue of research is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another potential area of research is to explore the use of N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide in combination with other anticancer agents to enhance its efficacy. Furthermore, the development of more water-soluble derivatives of N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide may increase its potential for use in clinical settings.
合成方法
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide is synthesized by reacting N-cyclohexyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)glycinol with 4-chlorobutyryl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide in high yield and purity.
科学研究应用
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been studied for its potential applications in various fields of research. It has been shown to possess anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-(cyclohexylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O/c1-16(2)10-14(11-17(3,4)20-16)19-15(21)12-18-13-8-6-5-7-9-13/h13-14,18,20H,5-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHBPQVQOYCZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CNC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5020295.png)
![ethyl 4-({[(4-bromo-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5020299.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5020302.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5020318.png)
![2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]benzamide](/img/structure/B5020320.png)
![N-{3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5020333.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020345.png)

![dimethyl 5-{[3-(methoxycarbonyl)-5-nitrobenzoyl]amino}isophthalate](/img/structure/B5020349.png)



![2,6-bis{5-methyl-2-[(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5020395.png)
![2-amino-4-(2,3-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5020401.png)